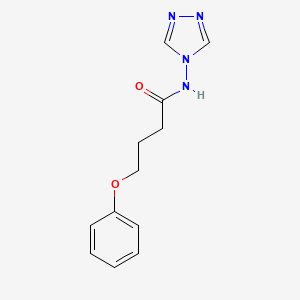

4-phenoxy-N-4H-1,2,4-triazol-4-ylbutanamide

Overview

Description

“4-phenoxy-N-4H-1,2,4-triazol-4-ylbutanamide” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Scientific Research Applications

Anticancer Activity

The synthesis and evaluation of novel 1,2,4-triazole derivatives have revealed promising anticancer properties. Researchers have reported the cytotoxic activities of these compounds against human cancer cell lines, including MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d demonstrated cytotoxic activity with IC50 values lower than 12 μM against the Hela cell line . These findings suggest that 4-phenoxy-N-(4H-1,2,4-triazol-4-yl)butanamide may serve as a potential candidate for cancer therapy.

Multiresponsive Luminescent Sensors

Coordination polymers based on 4-phenoxy-N-(4H-1,2,4-triazol-4-yl)butanamide have been investigated for their luminescent properties. These materials exhibit multiresponsive behavior and can be used as sensitive detectors for antibiotics and pesticides . Their ability to detect specific molecules makes them valuable in environmental monitoring and biosensing applications.

Antitumor Activities

In addition to its anticancer potential, 4-phenoxy-N-(4H-1,2,4-triazol-4-yl)butanamide has shown antitumor activity. Further studies are needed to explore its mechanism of action and potential targets. However, its presence in coordination polymers suggests that it could play a role in inhibiting tumor growth .

Heterocyclic Schiff Bases

Heterocyclic Schiff bases, including those derived from 1,2,4-triazole compounds, find applications as sensors (both optical and electrical), intermediates in organic reactions, dyes, pigments, and catalysts . While specific studies on 4-phenoxy-N-(4H-1,2,4-triazol-4-yl)butanamide as a Schiff base are limited, its structural features make it a potential candidate for such applications.

Pharmacokinetics and Pharmacological Properties

Heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring in this compound, often exhibit improved pharmacokinetics and pharmacological properties. Their ability to form hydrogen bonds with various targets contributes to their bioactivity . Researchers continue to explore the potential of 1,2,4-triazole derivatives in drug development.

Toxicological Considerations

Safety evaluations of synthesized compounds are crucial. Fortunately, most of the 1,2,4-triazole derivatives, including 4-phenoxy-N-(4H-1,2,4-triazol-4-yl)butanamide, exhibit proper selectivity against normal and cytotoxic cancerous cell lines, minimizing harm to healthy cells . Toxicological studies are essential to assess their overall safety profile.

properties

IUPAC Name |

4-phenoxy-N-(1,2,4-triazol-4-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c17-12(15-16-9-13-14-10-16)7-4-8-18-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJRHQDIWOJKKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCC(=O)NN2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenoxy-N-(4H-1,2,4-triazol-4-yl)butanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4656236.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-furamide](/img/structure/B4656247.png)

![2-methoxy-5-{[(2-methoxy-1-methylethyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B4656263.png)

![2,2-dimethyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4656267.png)

![5-(2,5-dimethylphenyl)-3-[(5-methyl-2-thienyl)methylene]-2(3H)-furanone](/img/structure/B4656271.png)

![1,3-dimethyl-5-[({3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amino)methyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4656273.png)

![2-[(4-fluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4656278.png)

![N-{4-[(benzylamino)sulfonyl]phenyl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4656282.png)

![N-{[4-({[(3-acetylphenyl)amino]carbonyl}amino)phenyl]sulfonyl}benzamide](/img/structure/B4656283.png)

![N-1,3-benzothiazol-2-yl-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4656295.png)

![2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4656303.png)

![N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4656308.png)